molecular formula C17H11NO5 B5592035 2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid

Cat. No. B5592035
M. Wt: 309.27 g/mol
InChI Key: FQSUQGVITRNPDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}benzoic acid” is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 . The compound is also known by its IUPAC name, (2-oxo-2H-chromen-3-yl)acetic acid . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H8O4/c12-10(13)6-8-5-7-3-1-2-4-9(7)15-11(8)14/h1-5H,6H2,(H,12,13) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D structure for further analysis.


Physical And Chemical Properties Analysis

This compound has a melting point range of 154-158°C . It is a powder at room temperature . More specific physical and chemical properties such as solubility, density, and specific rotation are not available in the current resources.

Scientific Research Applications

Antibacterial and Antifungal Properties

2-oxo-2H-chromene-3-carboxylic acid has been investigated for its antimicrobial potential. Studies have shown that it possesses antibacterial and antifungal activities, making it a promising candidate for developing novel therapeutic agents against infectious diseases .

Antiviral Activity

Researchers have explored the antiviral properties of this compound. It may inhibit viral replication or entry, potentially contributing to the development of antiviral drugs .

Anti-Inflammatory Effects

Inflammation plays a crucial role in various diseases. 2-oxo-2H-chromene-3-carboxylic acid has demonstrated anti-inflammatory effects, which could be valuable in managing inflammatory conditions .

Anticancer Potential

The compound has drawn attention due to its potential anticancer properties. It may interfere with cancer cell growth, proliferation, or survival pathways. Further studies are needed to explore its mechanism of action and specific applications .

Antidiabetic Activity

Some research suggests that 2-oxo-2H-chromene-3-carboxylic acid might impact glucose metabolism and insulin sensitivity. Investigating its role in diabetes management is ongoing .

Chemical Sensing and Fluorescence Probes

Interestingly, derivatives of this compound have been used as fluorescent chemosensors. For instance, N′-{[7-(diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide and N′-benzoyl-7-(diethylamino)-2-oxo-2H-chromene-3-carbohydrazide serve as novel fluorescent probes .

Safety and Hazards

The compound is associated with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

properties

IUPAC Name

2-[(2-oxochromene-3-carbonyl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO5/c19-15(18-13-7-3-2-6-11(13)16(20)21)12-9-10-5-1-4-8-14(10)23-17(12)22/h1-9H,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQSUQGVITRNPDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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